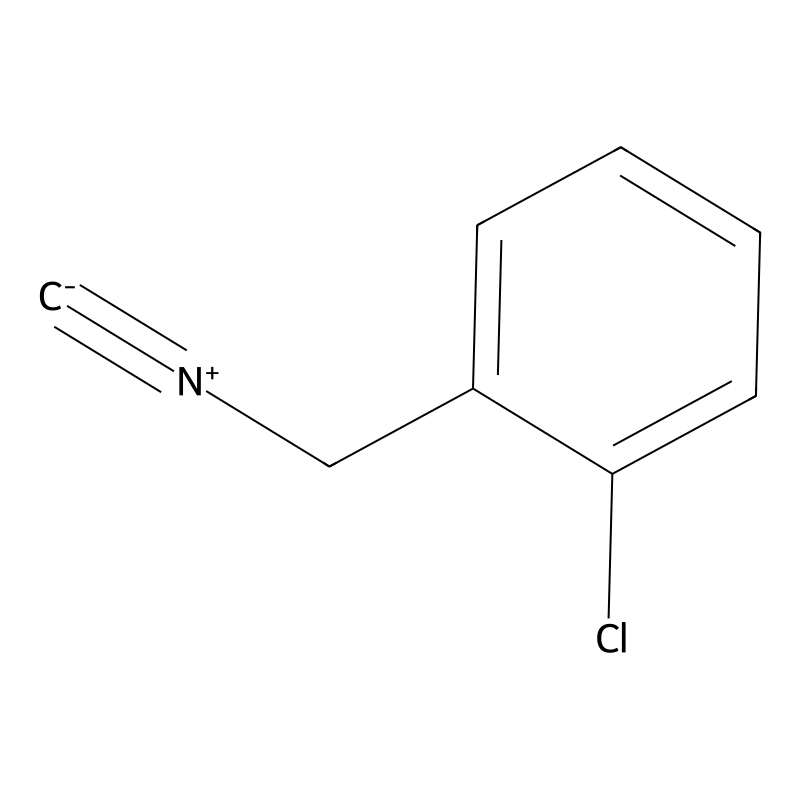2-Chlorobenzylisocyanide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
2-Chlorobenzylisocyanide is an organic compound characterized by the presence of both a chlorobenzyl group and an isocyanide functional group. Its chemical structure can be represented as CHClN, where the isocyanide group (–N≡C) is attached to a benzyl ring that also contains a chlorine atom at the para position. This compound is part of a broader class known as isocyanides, which are notable for their unique reactivity and versatility in organic synthesis.
Isocyanides are distinguished by their linear structure, with a carbon atom triple-bonded to a nitrogen atom, making them highly reactive nucleophiles. The presence of the chlorine atom in 2-chlorobenzylisocyanide influences its reactivity, particularly in nucleophilic substitution reactions.
The reaction pathway typically involves:
- Nucleophilic attack of the isocyanide on the electrophilic carbon of the alkyl halide.
- Formation of a nitrilium ion intermediate.
- Hydrolysis of this intermediate to yield the final amide product.
These reactions are sensitive to various factors including solvent choice and sterics of the substrates involved .
The synthesis of 2-chlorobenzylisocyanide can be achieved through several methods:
- Dehydration of Formamides: This method involves dehydrating formamides derived from amines using agents like phosphorus oxychloride or toluenesulfonyl chloride .
- Hofmann Isocyanide Synthesis: In this method, primary amines react with chloroform in the presence of an alkali base to yield isocyanides .
- Ugi Reaction: The Ugi reaction can also be employed, where an aldehyde reacts with an amine and an isocyanide under acidic conditions to yield various products including 2-chlorobenzylisocyanide .
2-Chlorobenzylisocyanide finds applications primarily in organic synthesis and medicinal chemistry. Its ability to participate in multicomponent reactions makes it valuable for synthesizing complex organic molecules. Additionally, due to its potential biological activities, it may serve as a lead compound for developing new pharmaceuticals targeting various diseases.
Interaction studies involving 2-chlorobenzylisocyanide focus on its reactivity with different electrophiles and its behavior in biological systems. The compound's ability to form stable intermediates during nucleophilic substitution reactions has been extensively documented, highlighting its utility in synthetic pathways aimed at generating diverse chemical libraries for drug discovery . Further research could elucidate specific interactions with biological macromolecules.
Several compounds share structural similarities with 2-chlorobenzylisocyanide, including:
- Benzylisocyanide: Lacks the chlorine substituent but shares similar reactivity patterns.
- p-Chlorobenzylisocyanide: Contains a chlorine atom at the para position instead of the meta position.
- Phenylisocyanide: A simpler structure without alkyl substituents but retains the isocyanide functionality.
Comparison TableCompound Chlorine Substituent Reactivity Type Biological Activity 2-Chlorobenzylisocyanide Yes Nucleophilic Substitution Potentially active Benzylisocyanide No Nucleophilic Substitution Limited data p-Chlorobenzylisocyanide Yes (para position) Nucleophilic Substitution Limited data Phenylisocyanide No Nucleophilic Substitution Limited data
| Compound | Chlorine Substituent | Reactivity Type | Biological Activity |
|---|---|---|---|
| 2-Chlorobenzylisocyanide | Yes | Nucleophilic Substitution | Potentially active |
| Benzylisocyanide | No | Nucleophilic Substitution | Limited data |
| p-Chlorobenzylisocyanide | Yes (para position) | Nucleophilic Substitution | Limited data |
| Phenylisocyanide | No | Nucleophilic Substitution | Limited data |
The unique positioning of the chlorine atom in 2-chlorobenzylisocyanide may influence its reactivity and biological interactions compared to these similar compounds, making it a subject of interest for further research in synthetic and medicinal chemistry contexts.








